(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine
Description
“(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine” is a synthetic secondary amine characterized by a 4-aminobutyl chain linked to a methylamine group substituted with a 3-fluorobenzyl moiety. Its molecular formula is C₁₂H₁₈FN₂ (calculated based on structural analogs in ), and it features both aliphatic and aromatic components. This compound is of interest in medicinal chemistry, particularly for targeted cancer therapies and imaging, owing to fluorine’s utility in PET (positron emission tomography) when labeled with ¹⁸F .
Properties
IUPAC Name |
N'-[(3-fluorophenyl)methyl]-N'-methylbutane-1,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19FN2/c1-15(8-3-2-7-14)10-11-5-4-6-12(13)9-11/h4-6,9H,2-3,7-8,10,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPYKRPGVNKNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCN)CC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine typically involves the reaction of 3-fluorobenzyl chloride with 4-aminobutylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon in the benzyl chloride, displacing the chloride ion.
-
Step 1: Preparation of 3-fluorobenzyl chloride
- React 3-fluorotoluene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 3-fluorobenzyl chloride.
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Step 2: Nucleophilic Substitution Reaction
- Mix 3-fluorobenzyl chloride with 4-aminobutylamine in a solvent such as ethanol.
- Add a base like sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
- Heat the mixture to reflux for several hours to ensure complete reaction.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like hydroxide or alkoxide ions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or alkylated derivatives.
Scientific Research Applications
(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The aminobutyl group can form hydrogen bonds with target proteins, while the fluorophenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Property | This compound | N(1)-4-Fbz-spd | Methylamine |
|---|---|---|---|
| Molecular Weight | 221.28 g/mol | 278.35 g/mol | 31.06 g/mol |
| Estimated LogP | 1.8–2.3 | 2.5–3.0 | -0.57 |
| pKa | ~8.5 | ~9.0 | 10.6 |
| Primary Application | Cancer imaging/therapy | PET imaging | Drug synthesis |
Biological Activity
(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound can be represented as follows:
- Chemical Formula : C12H16FN
- Molecular Weight : 201.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the fluorinated phenyl group enhances its binding affinity to certain receptors and enzymes, potentially modulating their activity.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific receptors, influencing pathways related to neurotransmission and cellular signaling.
- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular function and proliferation.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Effects : Studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, suggesting potential use in oncology.
- Neuroprotective Properties : Preliminary studies indicate that it may have neuroprotective effects, possibly through modulation of neurotransmitter levels.
Data Table: Biological Activity Summary
Case Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of fluorinated compounds, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast and renal cancer cells. This effect was linked to the compound's ability to induce apoptosis through DNA damage mechanisms.
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound. In vitro assays demonstrated that the compound could reduce oxidative stress-induced neuronal damage in cultured neurons. The mechanism was attributed to its antioxidant properties and modulation of intracellular calcium levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
